4-(Hexa-1,5-dien-3-yl)morpholine
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Overview
Description
4-(Hexa-1,5-dien-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a hexa-1,5-dien-3-yl group. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis . The addition of the hexa-1,5-dien-3-yl group introduces a conjugated diene system, which can participate in various chemical reactions, enhancing the compound’s utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hexa-1,5-dien-3-yl)morpholine typically involves the reaction of morpholine with a suitable hexa-1,5-dien-3-yl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with a hexa-1,5-dien-3-yl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution .
Industrial Production Methods: Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by subsequent functionalization steps to introduce the desired substituents
Chemical Reactions Analysis
Types of Reactions: 4-(Hexa-1,5-dien-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds in the diene system can be reduced to form saturated derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the double bonds.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated morpholine derivatives.
Scientific Research Applications
4-(Hexa-1,5-dien-3-yl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hexa-1,5-dien-3-yl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The conjugated diene system can participate in pericyclic reactions, such as the Diels-Alder reaction, which can be utilized in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A five-membered ether ring, which shares the ether functionality but lacks the amine group.
Uniqueness: 4-(Hexa-1,5-dien-3-yl)morpholine is unique due to the presence of both the morpholine ring and the conjugated diene system. This combination allows it to participate in a wider range of chemical reactions compared to its parent compound, morpholine, and other similar heterocycles .
Properties
CAS No. |
88348-89-4 |
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Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-hexa-1,5-dien-3-ylmorpholine |
InChI |
InChI=1S/C10H17NO/c1-3-5-10(4-2)11-6-8-12-9-7-11/h3-4,10H,1-2,5-9H2 |
InChI Key |
PREDKBKPGYIBJX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C=C)N1CCOCC1 |
Origin of Product |
United States |
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